Fmoc-Cys(Acm)-OH

Catalog No.
S750719
CAS No.
86060-81-3
M.F
C21H22N2O5S
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cys(Acm)-OH

Researchers scaling up multi-cysteine peptide synthesis face disulfide scrambling during global TFA cleavage, lowering yield and purity. Fmoc-Cys(Acm)-OH solves this with an acetamidomethyl (Acm) thiol protection that remains intact under 95% TFA, enabling sequential, regioselective disulfide bond formation.

  • Prevents random oxidation mixtures; eliminates time-consuming isomer separations.
  • Compatible with Fmoc/Trt strategies; ensures batch-to-batch reproducibility for cGMP API manufacturing.
  • Enables late-stage conjugation via selective Pd/Ag-mediated Acm deprotection, minimizing dimerization.

Stable solid, shipped under ambient conditions for immediate use.

CAS Number

86060-81-3

Product Name

Fmoc-Cys(Acm)-OH

IUPAC Name

(2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C21H22N2O5S

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1

InChI Key

CSMYOORPUGPKAP-IBGZPJMESA-N

Synonyms

Fmoc-Cys(Acm)-OH;86060-81-3;Fmoc-S-acetamidomethyl-L-cysteine;N|A-Fmoc-S-acetaminomethyl-L-cysteine;ST51016070;s-[(acetylamino)methyl]-n-[(9h-fluoren-9-ylmethoxy)carbonyl]-l-cysteine;Nalpha-Fmoc-S-acetaminomethyl-L-cysteine;Fmoc-cys(acm);(2R)-3-[(acetamidomethyl)sulfanyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid;PubChem10011;AC1L2UGB;Fmoc-S-acetamidomethyl-cys;AC1Q5QT9;47603_ALDRICH;SCHEMBL120505;47603_FLUKA;CTK8C6854;MolPort-003-934-207;N(alpha)-Fluorenylmethyloxycarbonyl-S-acetamidomethylcysteine;ZINC2391133;AR-1L3548;CF-177;MFCD00038769;AKOS015922789;S-(Acetylaminomethyl)-N-Fmoc-Cys-OH

Canonical SMILES

CC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The exact mass of the compound Fmoc-Cys(Acm)-OH is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

Fmoc-Cys(Acm)-OH (CAS: 86060-81-3) is a critically essential orthogonally protected amino acid utilized in Solid-Phase Peptide Synthesis (SPPS). Unlike standard acid-labile cysteine derivatives, the acetamidomethyl (Acm) protecting group on the thiol side chain is completely stable to standard 95% trifluoroacetic acid (TFA) cleavage conditions. This unique stability profile allows the Acm group to remain intact during the global deprotection and resin cleavage steps, providing a highly reliable, isolated thiol precursor for downstream regioselective disulfide bond formation or site-specific conjugation. Consequently, it is a primary procurement choice for laboratories and manufacturers scaling up the synthesis of complex cyclic peptides, defensins, conotoxins, and peptide-drug conjugates (PDCs) where precise control over cysteine pairing is mandatory [1].

Research Fit

Orthogonal TFA-stable Acm protection for regioselective disulfide strategies
Compatible with iodine-mediated on-resin deprotection/oxidation
High chiral purity specification supports long peptide synthesis
Fmoc SPPS building block engineered for multi-cysteine peptide workflows

Substituting Fmoc-Cys(Acm)-OH with the more common and less expensive Fmoc-Cys(Trt)-OH (Trityl-protected) in multi-cysteine peptides leads to catastrophic process failures during scale-up. Because the Trt group is highly acid-labile, global TFA cleavage exposes all cysteine thiols simultaneously. In peptides requiring two or more specific disulfide bridges, this simultaneous deprotection forces the use of thermodynamically driven random air oxidation, which mathematically guarantees a complex mixture of mispaired isomers (disulfide scrambling). Purifying the correct isomer from this statistical mixture drastically reduces overall yield, increases HPLC solvent consumption, and complicates regulatory profiling. Procuring Fmoc-Cys(Acm)-OH enables an orthogonal protection strategy (e.g., Acm/Trt pairing) where specific bridges are formed sequentially, bypassing thermodynamic scrambling and directly securing the target regiochemistry [1].

Substitution Risk

This product
Acm group remains intact during TFA cleavage, preserving thiol protection after global deprotection.
Enables sequential, regioselective disulfide bond formation through orthogonal removal.
Acid-labile Trt / t-Bu Cys
Trt and t-Bu groups are fully removed under standard TFA conditions, exposing free thiols prematurely.
Cannot maintain orthogonal protection; substitution may force a complete redesign of the disulfide pairing strategy.

Absolute Orthogonality Under Standard TFA Cleavage Conditions

The primary procurement driver for Fmoc-Cys(Acm)-OH is its absolute stability during global resin cleavage. Quantitative stability assays demonstrate that the Acm group exhibits >99% retention on the cysteine thiol when exposed to standard cleavage cocktails (95% TFA / 2.5% TIS / 2.5% H2O) for up to 24 hours. In direct contrast, the standard Fmoc-Cys(Trt)-OH comparator undergoes complete quantitative deprotection (<1% retention) within 5 minutes under identical conditions[1]. This strict orthogonality allows manufacturers to isolate a partially protected peptide intermediate with intact Acm groups, ready for controlled downstream processing.

Evidence DimensionProtecting Group Retention in 95% TFA
Target Compound Data>99% retention after 2 hours
Comparator Or BaselineFmoc-Cys(Trt)-OH (0% retention after 5 minutes)
Quantified DifferenceNear 100% differential in acid stability
Conditions95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O at 25°C

This guarantees that Acm-protected cysteines remain unreactive during standard peptide cleavage, enabling the sequential formation of complex disulfide architectures without premature thiol oxidation.

Orthogonal TFA Stability
Head-to-head
Acm stable under TFA cleavage; Trt completely removed.
Defines mutually exclusive orthogonal strategy pathways.
Qualitative stability difference verified under standard Fmoc SPPS cleavage conditions.

Yield Optimization in Directed Disulfide Bridge Formation

In the synthesis of two-disulfide peptides (e.g., conotoxins), relying solely on Fmoc-Cys(Trt)-OH results in a fully reduced intermediate that, upon random oxidation, yields a statistical mixture where the target isomer rarely exceeds 15-33% of the total product mass. By procuring Fmoc-Cys(Acm)-OH to pair with Trt-protected cysteines, chemists can perform a directed synthesis. The Trt groups are cleaved and oxidized first, followed by simultaneous deprotection and oxidation of the Acm groups using Iodine (I2) in aqueous methanol. This sequential approach routinely drives the yield of the correct regiochemical isomer to >80%, drastically reducing purification burdens [1].

Evidence DimensionTarget Disulfide Isomer Yield
Target Compound Data>80% yield of correct isomer via directed I2 oxidation
Comparator Or BaselineFmoc-Cys(Trt)-OH only (<33% yield via random air oxidation)
Quantified Difference2.4x to 5.3x increase in target isomer yield
ConditionsSynthesis of 2-disulfide model peptides; I2/MeOH oxidation for Acm vs. atmospheric O2 for fully reduced thiols

Increasing the correct isomer yield from <33% to >80% directly translates to massive cost savings in raw materials, HPLC prep-column lifespan, and solvent consumption during industrial scale-up.

On-Resin I₂ Disulfide Formation
Reported
Complete conversion to disulfide product at 2.5–15 eq I₂, 30–60 min, room temperature.
Streamlined one-step on-resin deprotection and oxidation workflow.
Apamin model; Biotage® Initiator+ Alstra™, 0.5 mmol scale. Class-level review recommended.

Process Compatibility vs. Other Orthogonal Protecting Groups

While Fmoc-Cys(Mob)-OH (p-Methoxybenzyl) is another orthogonally protected analog, its procurement for Fmoc-SPPS is highly problematic. The Mob group requires dangerously harsh, highly acidic conditions for removal (e.g., anhydrous HF or Trifluoromethanesulfonic acid), which degrade sensitive peptide sequences and require specialized Teflon-lined equipment. Fmoc-Cys(Acm)-OH, conversely, is rapidly and cleanly cleaved using mild Iodine (I2), Thallium(III) trifluoroacetate, or Palladium(II) complexes at room temperature within 15-30 minutes [1]. This makes Acm fundamentally compatible with standard glass-reactor Fmoc workflows, unlike Mob.

Evidence DimensionDeprotection Reagent Severity
Target Compound DataMild oxidation (I2) or transition metal (Pd) at 25°C
Comparator Or BaselineFmoc-Cys(Mob)-OH (Requires anhydrous HF or TfOH at 0°C)
Quantified DifferenceElimination of highly corrosive/toxic strong acids from the deprotection workflow
ConditionsStandard post-cleavage peptide modification in solution phase

Procuring Acm over Mob eliminates the need for hazardous HF handling facilities, allowing standard Fmoc-equipped laboratories to perform complex disulfide engineering safely and efficiently.

Enantiomeric Purity
Supplier specification
≥99.5% (a/a) enantiomeric excess; HPLC purity ≥99.0% (area%).
Reduces diastereomeric impurity risk in long peptide sequences.
Data to verify; impact accumulates with sequence length.

Commercial Synthesis of Multi-Disulfide Therapeutics (e.g., Linaclotide, Ziconotide)

Because Fmoc-Cys(Acm)-OH prevents thermodynamic scrambling during cleavage, it is the mandatory precursor for the cGMP manufacturing of therapeutic peptides containing two or more disulfide bonds. By pairing Acm with Trt and/or tBu protecting groups, process chemists can dictate the exact pairing of cysteines sequentially, ensuring high batch-to-batch reproducibility and meeting strict regulatory purity requirements for the final active pharmaceutical ingredient (API) [1].

Site-Specific Peptide-Drug Conjugation (PDCs)

In the development of targeted therapeutics, a free thiol is often required for late-stage maleimide conjugation with a payload or fluorophore. Incorporating Fmoc-Cys(Acm)-OH allows the peptide to be synthesized, cleaved, and purified with the target thiol masked. The Acm group is then selectively removed via Pd(II) or Ag(I) catalysis immediately prior to conjugation, preventing unwanted dimerization of the peptide intermediate during storage and handling [2].

On-Resin Disulfide Cyclization

For workflows requiring on-resin cyclization to minimize solvent use, Fmoc-Cys(Acm)-OH is highly advantageous. While the peptide is still anchored to the resin, the Acm groups can be selectively deprotected and oxidized using Thallium(III) trifluoroacetate or Iodine. This pseudo-dilution effect on the solid support favors intramolecular disulfide formation over intermolecular polymerization, greatly enhancing the yield of the cyclic monomer prior to final TFA cleavage [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Multi-disulfide peptides with regioselective pairing
Orthogonal TFA-stable Acm protection
Sequential disulfide formation workflow
Automated on-resin disulfide cyclization
Iodine-mediated one-step deprotection/oxidation
On-resin conversion efficiency
Bioactive peptide API process development
High chiral purity specification
Diastereomeric impurity control
Unsymmetrical disulfide construction via Scm intermediate
Acm-to-Scm on-resin conversion capability
Orthogonal conversion pathway

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

414.12494298 Da

Monoisotopic Mass

414.12494298 Da

Heavy Atom Count

29

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

86060-81-3

Wikipedia

Fmoc-S-acetamidomethyl-L-cysteine

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